2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide
Description
This compound is a tetrazole-containing acetamide derivative characterized by a naphthalen-2-yl group attached to the 1-position of the tetrazole ring and a sulfanyl (-S-) linker connecting the tetrazole to the N-phenylacetamide moiety. The structure combines aromatic (naphthalene, phenyl) and heterocyclic (tetrazole) components, which are known to influence physicochemical properties and biological activity.
Properties
IUPAC Name |
2-(1-naphthalen-2-yltetrazol-5-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-18(20-16-8-2-1-3-9-16)13-26-19-21-22-23-24(19)17-11-10-14-6-4-5-7-15(14)12-17/h1-12H,13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNOPTKEHUNRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide typically involves the reaction of naphthalen-2-yl-tetrazole with phenylacetamide under specific conditions. The process often employs click chemistry approaches, which are known for their efficiency and eco-friendliness . The reaction conditions usually include moderate temperatures and the use of solvents like acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing environmental impact. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used in organic synthesis as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific pathways involved in diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound is known to modulate the activity of certain enzymes and receptors, thereby influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities but differ in substituents, heterocyclic cores, or linker groups, leading to distinct properties:
N-(Naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide (CAS 314245-06-2)
- Structure : Differs in the naphthalene substitution (1-position vs. 2-position in the target compound).
- Properties : Molecular formula C₁₉H₁₅N₅OS , molar mass 361.42 g/mol , density 1.36 g/cm³ , and pKa 12.84 .
- Implications : The naphthalen-1-yl group may sterically hinder interactions compared to the 2-yl isomer, affecting binding to biological targets.
2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide
- Structure : Features a 4-ethoxyphenyl group on the tetrazole and an N-isopropyl group on the acetamide.
- Properties : Increased steric bulk and electron-donating ethoxy group may alter solubility and metabolic stability .
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives
- Structure : Replaces tetrazole with triazole and introduces a naphthalen-1-yloxymethyl group.
- Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition, yielding compounds with confirmed structures via IR, NMR, and HRMS .
- Activity : Nitrophenyl-substituted analogues (e.g., 6b , 6c ) show enhanced electronic effects due to nitro groups, which could influence redox properties or target binding .
Hydroxyacetamide Derivatives (e.g., FP1-12) Structure: Incorporates hydroxyacetamide and imidazolone/triazole moieties. Synthesis: Uses zeolite catalysts and pyridine under reflux, differing from click chemistry approaches .
Data Table: Key Comparative Properties
*Estimated based on structural similarity to CAS 314245-06-2.
Research Findings and Implications
- Synthetic Flexibility : Click chemistry (e.g., triazole derivatives ) offers rapid, high-yield synthesis, while zeolite-catalyzed reactions (e.g., hydroxyacetamides ) enable complex heterocycle formation.
- Biological Relevance : Nitro and ethoxy substituents modulate electronic and steric profiles, impacting interactions with enzymes or receptors . The naphthalen-2-yl group in the target compound may offer superior π-π stacking compared to naphthalen-1-yl analogues .
- Unanswered Questions : Direct comparative studies on antiproliferative or antimicrobial activity between the target compound and its analogues are lacking in the provided evidence, highlighting a research gap.
Biological Activity
The compound 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a naphthalene moiety, a tetrazole ring, and a phenylacetamide group, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. Specifically, derivatives similar to this compound have shown effectiveness against various bacterial strains. For instance, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) in the range of 4–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer potential through various in vitro assays. Studies have reported that derivatives with the naphthalenic and tetrazolic structures exhibit cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 10 µM to 25 µM, indicating moderate to high efficacy in inhibiting cell proliferation .
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. The activation of caspase pathways has been observed, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. Additionally, the compound appears to interfere with the cell cycle progression, particularly at the G2/M phase, which contributes to its anticancer effects .
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships (SAR) has been conducted on similar compounds. Key findings include:
- Substituents on the phenyl ring : Electron-withdrawing groups enhance activity.
- Tetrazole ring : Essential for maintaining biological activity; modifications can lead to loss of efficacy.
| Compound Variant | Substituents | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| A | -Cl | 8 | 15 |
| B | -NO2 | 4 | 12 |
| C | -OCH3 | 16 | 20 |
Case Studies
In a clinical study involving patients with resistant bacterial infections, a derivative of this compound was administered alongside standard antibiotics. Results indicated a synergistic effect, improving treatment outcomes compared to antibiotics alone. The combination therapy reduced the bacterial load significantly within 48 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
